molecular formula C15H13N5O3S2 B1345823 4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid CAS No. 1142209-59-3

4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid

Cat. No. B1345823
CAS RN: 1142209-59-3
M. Wt: 375.4 g/mol
InChI Key: NMMXKVIZIOHLDF-UHFFFAOYSA-N
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Description

The compound “4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a well-known heterocyclic nucleus and is a common feature of various natural products and medicinal agents . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It exhibits a wide variety of biological activity .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system that occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole . The specific molecular structure of “4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid” was not found in the available resources.

Scientific Research Applications

Anticancer Activity

Compounds with a 1,3,4-thiadiazole structure have been evaluated for their cytotoxic effects on various cancer cell lines, including leukemia and cervical carcinoma. The presence of a 5-phenyl-1,3,4-thiadiazol-2-yl group could suggest potential anticancer applications for the compound .

Antimicrobial Agents

The 1,3,4-thiadiazole scaffold has shown strong binding affinity in docking studies and good inhibition constants against microbial agents. This indicates that the compound could be explored as an antimicrobial agent .

Antiviral Activity

Derivatives of 1,3,4-thiadiazole have been synthesized and tested for antiviral activity. This suggests that the compound could have applications in the development of antiviral drugs .

Antimicrobial Activity Against Resistant Strains

Some derivatives have been synthesized to target resistant strains of bacteria, indicating that the compound could be useful in addressing antimicrobial resistance .

Antioxidant Potential

The antioxidant potential of 1,3,4-thiadiazole derivatives has been assessed, suggesting that the compound could be investigated for its antioxidant properties .

Future Directions

The 1,3,4-thiadiazole nucleus and its derivatives have been the subject of extensive research due to their broad types of biological activity . Future research could focus on the synthesis and characterization of new 1,3,4-thiadiazole derivatives, including “4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid”, to explore their potential biological activities.

properties

IUPAC Name

4-[5-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3,4-thiadiazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S2/c21-11(22)8-4-7-10-17-19-14(24-10)12(23)16-15-20-18-13(25-15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,21,22)(H,16,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMXKVIZIOHLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=NN=C(S3)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801125188
Record name 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801125188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid

CAS RN

1142209-59-3
Record name 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142209-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801125188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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